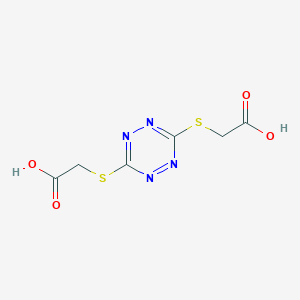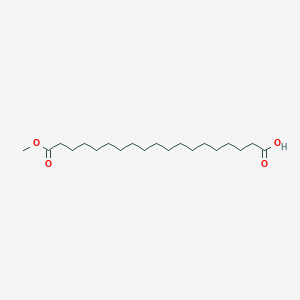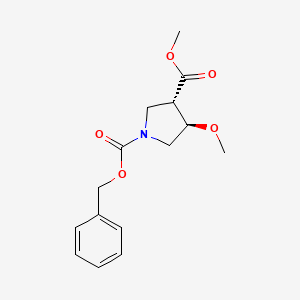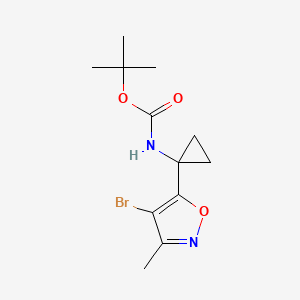
2,2'-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid is a heterocyclic compound containing a tetrazine ring, which is a six-membered ring with four nitrogen atoms
Preparation Methods
The synthesis of 2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid typically involves the reaction of 1,2,4,5-tetrazine with thiol-containing compounds under specific conditions. One common method involves the use of nucleophilic substitution reactions, where the tetrazine ring is functionalized with sulfanediyl groups. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tetrazine ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.
Cycloaddition: The compound can participate in cycloaddition reactions, particularly with alkenes and alkynes, to form new cyclic structures.
Scientific Research Applications
2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and metal-organic frameworks (MOFs).
Biology: The compound is explored for its potential use in bioorthogonal chemistry, where it can selectively react with specific biomolecules without interfering with biological processes.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid involves its ability to undergo specific chemical reactions with target molecules. The tetrazine ring can participate in cycloaddition reactions, forming stable adducts with alkenes and alkynes. This reactivity is exploited in bioorthogonal chemistry, where the compound can selectively label biomolecules in living systems without disrupting normal biological functions .
Comparison with Similar Compounds
2,2’-((1,2,4,5-Tetrazine-3,6-diyl)bis(sulfanediyl))diacetic acid can be compared with other tetrazine-based compounds, such as:
3,6-Bis(2-pyridyl)-1,2,4,5-tetrazine: Known for its use in coordination chemistry and the formation of metal complexes.
3,6-Bis(4-pyridyl)-1,2,4,5-tetrazine: Used in the synthesis of MOFs and other advanced materials.
3,6-Bis(2-pyrimidyl)-1,2,4,5-tetrazine:
Properties
IUPAC Name |
2-[[6-(carboxymethylsulfanyl)-1,2,4,5-tetrazin-3-yl]sulfanyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O4S2/c11-3(12)1-15-5-7-9-6(10-8-5)16-2-4(13)14/h1-2H2,(H,11,12)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUEFGOUVGKFAEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SC1=NN=C(N=N1)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-oxo-5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)acetamide](/img/structure/B8196244.png)







![4,4'-(Thiazolo[5,4-d]thiazole-2,5-diyl)dibenzaldehyde](/img/structure/B8196286.png)
![[S(R)]-N-[(R)-[5-(Diphenylphosphino)-9,9-dimethyl-9H-xanthen-4-yl]phenylmethyl]-2-methyl-2-propanesulfinamide](/img/structure/B8196290.png)

